molecular formula C24H26N2O3S2 B5092472 N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide CAS No. 5738-62-5

N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B5092472
CAS RN: 5738-62-5
M. Wt: 454.6 g/mol
InChI Key: PKJGOIOSDKCXOR-UHFFFAOYSA-N
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Description

N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has a range of biochemical and physiological effects. These include the inhibition of cell proliferation and migration, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its potential neuroprotective effects. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases.
3. Investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Development of new synthetic methods to improve the yield and purity of the compound.
5. Investigation of its potential side effects and toxicity in animal models and humans.
In conclusion, N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a promising compound with potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but its potent anti-inflammatory and anti-cancer properties make it a promising candidate for future drug development.

Synthesis Methods

The synthesis of N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide involves the reaction of 4-methylbenzenethiol with 2-bromoethylamine hydrobromide to form 2-[(4-methylbenzyl)thio]ethylamine. This intermediate is then reacted with 4-[methyl(phenylsulfonyl)amino]benzoic acid to form the final product.

Scientific Research Applications

N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Research has shown that this compound has potent anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-19-8-10-20(11-9-19)18-30-17-16-25-24(27)21-12-14-22(15-13-21)26(2)31(28,29)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJGOIOSDKCXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367381
Record name 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5738-62-5
Record name 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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